2,3-dichloro-N-ethylaniline hydrochloride
Description
Significance of Arylamine Derivatives in Synthetic Chemistry
Arylamine derivatives are fundamental components in the toolkit of synthetic organic chemists. Their importance stems from the nucleophilic nature of the amino group and the ability to undergo a variety of chemical transformations. These derivatives are crucial precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and functional materials. The reactivity of the aromatic ring, which can be modulated by the nature and position of substituents, allows for further functionalization, making arylamines highly valuable in the construction of complex molecular architectures.
Contextualizing Dichloroanilines within Organic Synthesis Paradigms
Within the broader family of arylamines, dichloroanilines are of particular interest. The presence of two chlorine atoms on the aromatic ring significantly influences the molecule's electronic properties and reactivity. Dichloroanilines are common starting materials for the synthesis of herbicides, pigments, and pharmaceutical agents. For instance, 3,4-dichloroaniline (B118046) is a precursor to the herbicide propanil, while other isomers find use in the production of azo dyes. google.com The specific positioning of the chlorine atoms can direct further substitution reactions and impact the biological activity of the final products. The synthesis of dichloroanilines typically involves the reduction of the corresponding dichloronitrobenzene. wikipedia.org
Scope of Academic Inquiry for 2,3-Dichloro-N-ethylaniline Hydrochloride
The academic inquiry into this compound primarily focuses on its role as a chemical intermediate. While extensive research on this specific compound is not widespread, its structural motifs suggest its utility in the synthesis of more complex molecules, potentially for applications in medicinal chemistry or material science. Research in this area would likely explore its synthesis, reactivity, and incorporation into larger, more functional chemical entities. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it convenient for storage and use in various chemical reactions.
Physicochemical Properties of this compound
The properties of this compound are detailed in the table below, based on available data for the free base and general chemical principles for its hydrochloride salt.
| Property | Value |
| Chemical Formula | C₈H₁₀Cl₃N |
| Molecular Weight | 226.53 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in polar organic solvents and to have some water solubility due to the hydrochloride salt. |
| CAS Number | 1797123-21-7 |
Synthesis and Reactivity
A probable synthetic route would involve the reductive amination of 2,3-dichloroaniline (B127971) with acetaldehyde. This one-pot reaction typically uses a reducing agent such as sodium borohydride (B1222165) to reduce the in-situ formed imine. arkat-usa.orgresearchgate.net
Alternatively, direct N-alkylation of 2,3-dichloroaniline with an ethylating agent like ethyl bromide or ethyl iodide in the presence of a base could yield the desired product. orgsyn.org The resulting 2,3-dichloro-N-ethylaniline free base can then be treated with hydrochloric acid to form the stable hydrochloride salt.
The chemical reactivity of 2,3-dichloro-N-ethylaniline is dictated by the N-ethylamino group and the dichlorinated aromatic ring. The nitrogen atom's lone pair of electrons makes it nucleophilic, and it can participate in reactions such as acylation and further alkylation. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the chlorine atoms and the deactivating effect of the N-ethylamino group in acidic conditions. However, it can undergo nucleophilic aromatic substitution under specific conditions.
Applications in Organic Synthesis
The primary application of this compound in academic and industrial research is as an intermediate in organic synthesis. Its structure provides a scaffold that can be elaborated into more complex molecules. For example, the secondary amine functionality can be used to introduce further substituents or to form heterocyclic rings. The dichloro-substituted phenyl group can be a key component in the synthesis of biologically active compounds, where the halogen atoms can influence binding to biological targets and affect the molecule's pharmacokinetic properties.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-dichloro-N-ethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-2-11-7-5-3-4-6(9)8(7)10;/h3-5,11H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQFIQRKXPNAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=CC=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2,3 Dichloro N Ethylaniline Hydrochloride
Precursor Synthesis and Halogenation Strategies
The foundational step in synthesizing the target compound is the preparation of the correctly substituted aniline (B41778) precursor, 2,3-dichloroaniline (B127971). This requires careful control over halogenation reactions to ensure the desired substitution pattern on the aromatic ring.
Synthesis of 2,3-Dichloroaniline Intermediates
The primary and most direct route to 2,3-dichloroaniline is through the reduction of 2,3-dichloronitrobenzene (B165493). wikipedia.org This transformation is a classic example of nitro group reduction, a fundamental reaction in the synthesis of aromatic amines.
Catalytic hydrogenation is the most common industrial and laboratory method for this conversion. The process involves treating 2,3-dichloronitrobenzene with hydrogen gas in the presence of a metal catalyst. wikipedia.orgchemicalbook.com A typical procedure is carried out in a high-pressure autoclave. chemicalbook.com
Table 1: Representative Conditions for the Hydrogenation of 2,3-Dichloronitrobenzene
| Parameter | Condition | Reference |
| Starting Material | 2,3-Dichloronitrobenzene | chemicalbook.com |
| Reagent | Hydrogen (H₂) | chemicalbook.com |
| Solvent | Methanol/Water mixture | chemicalbook.com |
| Pressure | 2.0 MPa (approx. 15001.5 Torr) | chemicalbook.com |
| Temperature | 100 °C | chemicalbook.com |
| Duration | 4 hours | chemicalbook.com |
| Yield | Up to 99% | chemicalbook.com |
An alternative, though less common, synthetic route involves the aminolysis of 1,2,3-trichlorobenzene. This method utilizes the byproduct from dichlorobenzene production as a starting material, reacting it with ammonia (B1221849) under high temperature and pressure in the presence of a catalyst like copper chloride dihydrate. patsnap.com
Regioselective Halogenation Approaches
Achieving the specific 2,3-dichloro substitution pattern requires controlled, or regioselective, halogenation strategies. Direct chlorination of aniline is often difficult to control due to the strong activating nature of the amino (-NH₂) group, which typically leads to a mixture of ortho- and para-substituted products, with polysubstitution being common. tandfonline.com
To circumvent this, several strategies are employed:
Protecting Group Strategy: The reactivity of the aniline can be moderated by protecting the amino group, often by converting it into an acetanilide. This deactivation allows for more controlled halogenation. However, direct chlorination of anilides can still produce mixtures. A more refined approach involves blocking the highly reactive para-position first, for instance through bromination, followed by chlorination and subsequent reductive debromination.
Organocatalysis: Modern synthetic methods have introduced organocatalysts to direct chlorination to specific positions. For instance, secondary ammonium (B1175870) salts can be used as catalysts with a chlorine source like sulfuryl chloride to achieve highly selective ortho-chlorination of anilines under mild, room temperature conditions. rsc.orgnih.gov This method is advantageous as it avoids the need for protecting groups and harsh reagents. nih.gov
N-Chlorosuccinimide (NCS): NCS is a convenient reagent for the chlorination of aromatic compounds. tandfonline.com While direct reaction with aniline can lead to trichlorination, the reaction can be controlled by using a deactivated aniline derivative, such as a methyl carbamate, to yield dichlorinated products. tandfonline.com
N-Alkylation Pathways for Aniline Derivatives
Once the 2,3-dichloroaniline precursor is obtained, the next critical transformation is the introduction of an ethyl group onto the nitrogen atom. This N-alkylation can be accomplished through several distinct pathways.
Direct N-Ethylation Techniques
Direct N-alkylation involves reacting the aniline with an ethylating agent. However, this method can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as unreacted starting material. masterorganicchemistry.com
One approach to achieve selective mono-ethylation involves a two-step process:
Formylation: The aniline is first reacted with a formylating agent to create an N-formyl derivative. For example, p-chloroaniline can be reacted with ethyl formate. orgsyn.org
Hydrolysis: The resulting N-ethyl-p-chloroformanilide is then hydrolyzed, typically using an acid like hydrochloric acid, to yield the desired N-ethyl-p-chloroaniline. orgsyn.org
More modern methods utilize specific catalysts to improve selectivity. Copper-promoted N-alkylation using alkylboronic acids or catalysis with iridium or ruthenium complexes in the presence of alcohols are examples of advanced techniques for direct and selective N-alkylation. nih.govorganic-chemistry.org
Reductive Amination Protocols
Reductive amination is a highly effective and widely used method for the synthesis of secondary amines, as it avoids the problem of over-alkylation. masterorganicchemistry.com The process involves two key steps that are often performed in a single pot:
Imine Formation: The primary amine (2,3-dichloroaniline) reacts with an aldehyde (acetaldehyde for ethylation) to form an imine intermediate. nih.govresearchgate.net
Reduction: The imine is then reduced to the corresponding secondary amine. masterorganicchemistry.com
A variety of reducing agents can be employed, with sodium borohydride (B1222165) derivatives being particularly common. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred because it is mild enough to not reduce the aldehyde starting material but is effective at reducing the imine as it forms. masterorganicchemistry.comnih.gov
Table 2: Common Reagents for Reductive Amination
| Amine | Carbonyl Source | Reducing Agent | Reference |
| Primary/Secondary Amines | Aldehydes/Ketones | Sodium triacetoxyborohydride (NaBH(OAc)₃) | masterorganicchemistry.com |
| Primary/Secondary Amines | Aldehydes/Ketones | Sodium cyanoborohydride (NaBH₃CN) | masterorganicchemistry.com |
| Primary/Secondary Amines | Aldehydes/Ketones | Sodium borohydride (NaBH₄) | researchgate.net |
| Anilines | Aldehydes | [RuCl₂(p-cymene)]₂/Ph₂SiH₂ | organic-chemistry.org |
The reaction is highly versatile and can be applied to electron-deficient anilines, although conditions may need to be optimized, for instance by increasing the amount of reducing agent. thieme-connect.com
Alternative N-Alkylation Methods
Beyond direct ethylation and reductive amination, other innovative methods for N-alkylation have been developed to enhance efficiency and selectivity under environmentally benign conditions.
Alkylation with Dialkyl Carbonates: Organic carbonates, such as diethyl carbonate, can serve as effective alkylating agents in the presence of suitable catalysts like aluminosilicates. acs.orggoogle.com This method is considered a green chemistry approach as it often uses less toxic reagents and produces benign byproducts like alcohol and carbon dioxide. acs.org
Alkylation with ortho-Quinone Methides (o-QMs): o-QMs are highly reactive intermediates that can be used as alternative alkylating agents. acs.org In the presence of an acid catalyst like pentafluorophenol, anilines can be selectively N-alkylated. The chemoselectivity of the reaction can often be controlled by the choice of solvent. acs.org
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This method uses alcohols as alkylating agents, catalyzed by transition metal complexes (e.g., Iridium or Ruthenium). nih.gov The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the borrowed hydrogen is returned to complete the catalytic cycle. This process is highly atom-economical.
Finally, the synthesized 2,3-dichloro-N-ethylaniline is converted to its hydrochloride salt by treatment with hydrochloric acid. prepchem.com
Salt Formation and Crystallization Processes for Hydrochloride
The conversion of the free base, 2,3-dichloro-N-ethylaniline, into its hydrochloride salt is a standard acid-base reaction. This process is typically achieved by treating a solution of the aniline derivative with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the ethylamino group acts as a Brønsted-Lowry base, accepting a proton from the acid to form the anilinium salt. The reaction is generally performed in a suitable organic solvent in which the free base is soluble.
Upon formation, the hydrochloride salt often exhibits lower solubility in common organic solvents compared to its free base form, which facilitates its isolation. Crystallization is a critical step for purification. The selection of an appropriate solvent system is crucial for obtaining high-purity crystals. The process may involve cooling a saturated solution, slow evaporation of the solvent, or adding a non-solvent (an anti-solvent) to induce precipitation. For instance, a common procedure involves dissolving the crude product in a solvent like ethanol (B145695) and allowing for slow evaporation to yield crystals. nih.gov Alternatively, recrystallization from a solvent such as toluene, followed by cooling, filtration, and drying, can be employed to obtain purified crystalline material. orgsyn.org
The table below summarizes potential solvent systems for the crystallization of aniline hydrochlorides.
| Solvent/System | Method | Purpose |
| Ethanol/Water | Slow Evaporation / Cooling | Yields well-defined crystals, suitable for single-crystal X-ray analysis. nih.gov |
| Toluene | Recrystallization by Cooling | Effective for removing non-polar impurities. orgsyn.org |
| Dichloromethane/Hexane | Anti-solvent Precipitation | Rapid precipitation of the salt, useful for initial isolation. orgsyn.org |
| Isopropanol (B130326) | Cooling Crystallization | Alternative to ethanol, offering different solubility characteristics. |
This table is illustrative and based on common crystallization techniques for similar compounds.
Derivatization and Functionalization of the Aromatic Nucleus
The chemical reactivity of the 2,3-dichloro-N-ethylaniline core is dominated by the interplay of the substituents on the benzene (B151609) ring. The N-ethylamino group is a powerful activating group and directs electrophiles to the ortho and para positions. Conversely, the two chloro atoms are deactivating groups due to their inductive electron withdrawal but also act as ortho-, para-directors because of resonance electron donation.
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS), the outcome is determined by the combined directing effects of the N-ethylamino and chloro substituents. Arylamines are highly reactive towards electrophiles, which can sometimes lead to multiple substitutions and side reactions. libretexts.org The N-ethylamino group strongly directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. However, the C6 position is sterically hindered by the adjacent chloro and ethylamino groups. The chloro atoms at C2 and C3 direct to the C4 and C5 positions.
The directing effects are summarized below:
-NHCH₂CH₃ group (activating): Directs to C4 (para) and C6 (ortho).
-Cl at C2 (deactivating): Directs to C4 (para) and C6 (ortho).
-Cl at C3 (deactivating): Directs to C1 (ipso), C5 (ortho), and a lesser extent to the already substituted C1.
Considering these factors, the C4 position is the most likely site for electrophilic attack as it is para to the strongly activating amino group and meta to the deactivating chloro groups, minimizing their deactivating influence. The C6 position is also activated but subject to significant steric hindrance. Friedel-Crafts reactions are often problematic with anilines as the Lewis acid catalyst (e.g., AlCl₃) can form a complex with the basic nitrogen atom, deactivating the ring. libretexts.org
| Position | Activating/Deactivating Influences | Steric Hindrance | Predicted Reactivity |
| C4 | Activated (para to -NHR), Deactivated (meta to both -Cl) | Low | High |
| C5 | Deactivated (meta to -NHR), Activated (ortho/para to -Cl) | Moderate | Low |
| C6 | Activated (ortho to -NHR), Deactivated (meta to -Cl) | High | Very Low |
This table provides a qualitative prediction of reactivity for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Related Systems
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is fundamentally different from EAS, as it requires the aromatic ring to be electron-poor. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com
For SNAr to occur, two main conditions must be met:
The presence of a good leaving group (typically a halide).
The presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. wikipedia.orgyoutube.com
In the case of 2,3-dichloro-N-ethylaniline, the chloro atoms are potential leaving groups. However, the N-ethylamino group is electron-donating, which increases the electron density of the ring and deactivates it towards nucleophilic attack. Therefore, direct SNAr on 2,3-dichloro-N-ethylaniline is highly unfavorable. For related systems to undergo SNAr, they must be modified to include strong electron-withdrawing groups. For example, the chlorine atom in 2,4-dinitrochlorobenzene is readily displaced by nucleophiles because the two nitro groups effectively stabilize the negative charge in the Meisenheimer intermediate. wikipedia.org
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro substituents on the 2,3-dichloro-N-ethylaniline ring can serve as electrophilic partners in these transformations. Although aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands can facilitate their coupling. libretexts.org
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
| Reaction Name | Nucleophile (R-M) | Product Type | Typical Catalyst/Ligand |
| Suzuki Coupling | Organoboron reagent (e.g., R-B(OH)₂) | Biaryl (Ar-R) | Pd(OAc)₂, Pd(PPh₃)₄ with phosphine (B1218219) ligands libretexts.org |
| Heck Coupling | Alkene | Substituted Alkene (Ar-CH=CHR) | Pd(OAc)₂ / PPh₃ rsc.org |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Di- or Tri-substituted Amine (Ar-NR₂) | Pd₂(dba)₃ with specialized phosphine ligands (e.g., P(t-Bu)₃) nih.gov |
| Stille Coupling | Organostannane reagent (e.g., R-SnBu₃) | Biaryl (Ar-R) | Pd(PPh₃)₄ |
| Negishi Coupling | Organozinc reagent (e.g., R-ZnCl) | Biaryl (Ar-R) | Pd(PPh₃)₄ |
This table presents common palladium-catalyzed reactions applicable to aryl chlorides.
These strategies allow for the introduction of a wide range of alkyl, alkenyl, aryl, and amino groups onto the dichlorinated aniline core, providing a versatile pathway to complex derivatives.
Process Optimization and Scalability Studies in Laboratory Synthesis
Optimizing the synthesis of 2,3-dichloro-N-ethylaniline hydrochloride and its derivatives is essential for improving yield, purity, and reproducibility, particularly when scaling up from laboratory to pilot plant production.
Reaction Condition Screening
Process optimization typically begins with the systematic screening of various reaction parameters to identify the optimal conditions. researchgate.net This involves varying one factor at a time while keeping others constant to gauge its effect on the reaction outcome (e.g., yield, purity, reaction time).
Key parameters for screening include:
Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and selectivity.
Temperature: Reaction kinetics are highly dependent on temperature. Finding an optimal temperature balances reaction rate with the potential for side product formation. researchgate.net
Catalyst System: For catalyzed reactions, screening the catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, and catalyst loading is critical. nih.gov
Base/Acid: The choice and stoichiometry of a base or acid can be crucial, especially in coupling reactions or salt formations.
Concentration: Reactant concentration can affect reaction order and the formation of dimeric or polymeric byproducts.
A hypothetical screening process for a Suzuki coupling reaction to substitute one of the chlorine atoms is presented below.
Hypothetical Screening for Suzuki Coupling of 2,3-dichloro-N-ethylaniline Reaction: 2,3-dichloro-N-ethylaniline + Phenylboronic Acid → 2-chloro-3-phenyl-N-ethylaniline
| Entry | Solvent | Base (2.2 equiv) | Temperature (°C) | Catalyst (2 mol%) | Ligand (4 mol%) | Yield (%) |
| 1 | Toluene | K₂CO₃ | 100 | Pd(OAc)₂ | PPh₃ | 35 |
| 2 | Dioxane | K₂CO₃ | 100 | Pd(OAc)₂ | PPh₃ | 48 |
| 3 | Dioxane | Cs₂CO₃ | 100 | Pd(OAc)₂ | PPh₃ | 62 |
| 4 | Dioxane | Cs₂CO₃ | 100 | Pd₂(dba)₃ | SPhos | 85 |
| 5 | Dioxane | Cs₂CO₃ | 80 | Pd₂(dba)₃ | SPhos | 79 |
This table is a hypothetical representation of a reaction condition screening process.
Such systematic studies allow for the development of a robust and scalable synthetic protocol.
Yield Enhancement Methodologies
The primary route to 2,3-dichloro-N-ethylaniline involves the N-ethylation of the starting material, 2,3-dichloroaniline. The subsequent conversion to the hydrochloride salt is typically a straightforward acid-base reaction. Enhancing the yield of the core N-ethylation reaction is paramount and can be achieved by optimizing several key parameters, including the choice of ethylating agent, reaction conditions, and stoichiometry.
Common synthetic strategies for N-alkylation of anilines include direct alkylation with alkyl halides and reductive amination.
Direct Alkylation: This method involves reacting 2,3-dichloroaniline with an ethylating agent such as ethyl iodide, ethyl bromide, or diethyl sulfate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Stoichiometric Control: A major challenge in N-alkylation is preventing over-alkylation, which leads to the formation of the tertiary amine, 2,3-dichloro-N,N-diethylaniline. To favor the desired mono-alkylation, a stoichiometric excess of the starting aniline is often employed. This increases the probability of the ethylating agent reacting with the more abundant primary amine rather than the newly formed secondary amine.
Base and Solvent Selection: The choice of base and solvent is crucial. Stronger bases can deprotonate the aniline, increasing its nucleophilicity, but may also promote side reactions. The use of a carbonate base, such as cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF), has been shown to be highly effective in promoting selective mono-N-alkylation while suppressing the undesired dialkylation.
Temperature and Reaction Time: Lowering the reaction temperature can often improve selectivity for mono-alkylation, as the activation energy for the second alkylation is typically higher. Reaction time must be optimized to allow for maximum conversion of the starting material without promoting the formation of byproducts.
Reductive Amination: An alternative, high-yield route is the reductive amination of 2,3-dichloroaniline with acetaldehyde. The aniline and aldehyde first react to form an intermediate imine, which is then reduced in situ to the target secondary amine.
Reducing Agent and Catalyst: A variety of reducing agents can be used, with sodium borohydride (NaBH₄) and its derivatives being common choices. Catalytic hydrogenation, often employing a palladium on carbon (Pd/C) catalyst with hydrogen gas or a hydrogen donor like ammonium formate, is also a highly efficient method. This approach is considered a green chemistry alternative as it can avoid the use of halide-based alkylating agents.
Reaction Conditions: These reactions are often performed at room temperature and pressure, which can be advantageous for industrial-scale synthesis. The choice of solvent can influence reaction rates and yields.
The final step, formation of the hydrochloride salt, is achieved by treating the purified 2,3-dichloro-N-ethylaniline base with hydrochloric acid (HCl) in a suitable solvent, such as isopropanol or ethyl acetate, from which the salt precipitates with high purity and yield.
| Method | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Aniline:Alkylating Agent Ratio | Yield of Mono-alkylated Product (%) |
|---|---|---|---|---|---|---|
| Direct Alkylation | Ethyl Iodide | K₂CO₃ | Acetonitrile | 80 | 1:1 | ~60-70% |
| Direct Alkylation | Ethyl Iodide | Cs₂CO₃ | DMF | 60 | 2:1 | >90% |
| Reductive Amination | Acetaldehyde | Pd/C, H₂ | Ethanol | 25 | 1:1.1 | >95% |
| Reductive Amination | Acetaldehyde | NaBH₄ | Methanol | 0-25 | 1:1.1 | ~90% |
Impurity Profiling and Mitigation in Synthetic Streams
A robust impurity profile is essential for producing high-purity this compound. Impurities can arise from starting materials, side reactions, or subsequent degradation.
Common Impurities:
Unreacted 2,3-Dichloroaniline: The presence of the primary amine starting material is a common impurity if the reaction does not go to completion.
Over-alkylation Product (2,3-Dichloro-N,N-diethylaniline): As discussed, this is the most significant process-related impurity in N-ethylation reactions. It forms when the desired secondary amine product reacts further with the ethylating agent.
C-Alkylated Byproducts: Although less common for anilines compared to phenols, alkylation can potentially occur on the aromatic ring under certain conditions, particularly at higher temperatures, leading to various ethyl-2,3-dichloroaniline isomers.
Dehalogenation Impurities: In syntheses involving catalytic hydrogenation (such as reductive amination), reductive dehalogenation can occur. This would lead to the formation of impurities like 2-chloro-N-ethylaniline and 3-chloro-N-ethylaniline. nih.gov
Process-Related Impurities: These can include residual solvents, byproducts from the decomposition of reagents (e.g., from triethyl orthoformate if used), or catalyst residues.
Mitigation Strategies:
Optimization of Synthesis: The most effective mitigation strategy is to prevent impurity formation during synthesis.
To minimize unreacted 2,3-dichloroaniline , reaction conditions should be optimized for complete conversion, including adjusting temperature, reaction time, and reagent stoichiometry.
To suppress the formation of 2,3-dichloro-N,N-diethylaniline , strategies include using a stoichiometric excess of 2,3-dichloroaniline, employing milder reaction conditions, and selecting catalysts or base/solvent systems that favor mono-alkylation.
The formation of dehalogenation impurities can be minimized by careful selection of the catalyst and control of reaction conditions such as hydrogen pressure and temperature.
Purification of the Free Base: Before conversion to the hydrochloride salt, the crude 2,3-dichloro-N-ethylaniline free base is typically purified.
Fractional Distillation: Due to the likely difference in boiling points between the mono-ethylated product, the di-ethylated byproduct, and the starting aniline, vacuum distillation can be an effective method for separation.
Column Chromatography: For laboratory scale or for achieving very high purity, silica (B1680970) gel chromatography can separate the product from less polar (e.g., dialkylated) and more polar (e.g., starting aniline) impurities.
Purification of the Hydrochloride Salt: The final step of forming the hydrochloride salt serves as an excellent purification method.
Recrystallization: this compound is a crystalline solid. Recrystallization from a suitable solvent or solvent mixture can effectively remove impurities that remain soluble in the mother liquor, significantly enhancing the purity of the final product.
| Impurity Name | Potential Origin | Mitigation Strategy |
|---|---|---|
| 2,3-Dichloroaniline | Incomplete reaction | Optimize reaction for full conversion; Purify by distillation or chromatography. |
| 2,3-Dichloro-N,N-diethylaniline | Over-alkylation of the desired product | Use excess aniline, lower temperature, select appropriate base/catalyst; Purify by fractional distillation. |
| 2-Chloro-N-ethylaniline / 3-Chloro-N-ethylaniline | Reductive dehalogenation during catalytic hydrogenation | Optimize catalyst and reaction conditions; Purify by chromatography or recrystallization. |
| C-Alkylated Isomers | High-temperature side reaction | Maintain lower reaction temperatures; Purify by chromatography. |
Mechanistic Investigations and Reaction Dynamics of 2,3 Dichloro N Ethylaniline Hydrochloride
Exploration of Charge Transfer Complex Formation with Electron Acceptors
Anilines are well-known electron donors and can form charge transfer (CT) complexes with suitable electron acceptor molecules. These complexes involve a weak electronic interaction where a fraction of an electronic charge is transferred from the donor (2,3-dichloro-N-ethylaniline) to the acceptor. The formation of a CT complex is typically characterized by the appearance of a new, broad absorption band in the UV-Visible spectrum that is not present in the spectra of the individual donor or acceptor molecules.
The N-ethylamino group enhances the electron-donating ability of the benzene (B151609) ring, making it a good candidate for CT complex formation. Common electron acceptors used in these studies include π-acceptors like tetracyanoethylene (B109619) (TCNE), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and chloranil.
The primary tool for identifying and characterizing CT complexes is UV-Visible spectroscopy. Upon mixing the electron donor (D) and acceptor (A), the formation of the complex (D-A) is indicated by a new absorption band, often in the visible region, which gives the solution a distinct color.
The energy of the charge transfer band (hν_CT) is related to the ionization potential of the donor (I_D) and the electron affinity of the acceptor (E_A), as described by the Mulliken equation: hν_CT = I_D - E_A + C where C is a term that accounts for stabilization and repulsion energies.
For the 2,3-dichloro-N-ethylaniline system, one would expect the CT absorption maximum (λ_max) to be influenced by the solvent polarity, with more polar solvents often causing a blue shift (to shorter wavelengths) of the CT band.
The stoichiometry of the charge transfer complex, typically assumed to be 1:1, can be confirmed using methods like Job's plot of continuous variation. The formation constant (K_CT), which quantifies the strength of the interaction, is commonly determined using the Benesi-Hildebrand equation or its modifications.
The Benesi-Hildebrand equation for a 1:1 complex is: [A]₀ / ΔA = 1 / (K_CT * ε * [D]₀) + 1 / ε where [A]₀ and [D]₀ are the initial concentrations of the acceptor and donor (with [D]₀ >> [A]₀), ΔA is the absorbance of the CT band, and ε is the molar absorptivity of the complex. A plot of [A]₀ / ΔA versus 1 / [D]₀ should yield a straight line, from which K_CT and ε can be calculated from the slope and intercept.
Table 2: Illustrative Formation Constants for CT Complexes of N-alkylanilines with TCNE This table presents hypothetical data based on typical values for similar donor-acceptor systems in a non-polar solvent like CCl₄ at 298 K.
| Electron Donor | λ_max of CT Band (nm) | Formation Constant (K_CT) (M⁻¹) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
|---|---|---|---|
| N-ethylaniline | 550 | 12.5 | 1800 |
| N,N-diethylaniline | 580 | 18.2 | 2100 |
The projected lower K_CT for the dichlorinated compound reflects the electron-withdrawing nature of the chlorine atoms, which slightly reduces the electron-donating ability of the aniline (B41778) ring compared to its non-halogenated counterpart.
In the ground state, the donor and acceptor molecules in a CT complex are held together by weak forces, including van der Waals forces and the minimal charge transfer interaction. The geometry of the complex is optimized to maximize the overlap between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor.
Upon absorption of light corresponding to the CT band energy (hν_CT), the complex is promoted to an excited state. In this excited state, there is a near-complete transfer of an electron from the donor to the acceptor, creating a radical ion pair (D⁺•-A⁻•). The properties of this excited state, such as its lifetime and decay pathways (e.g., fluorescence, phosphorescence, or non-radiative decay back to the ground state), are critical areas of study in photochemistry and can be investigated using time-resolved spectroscopy. The polarity of the solvent can significantly influence the stability and lifetime of this charge-separated excited state.
Mechanistic Pathways of Oxidative Functionalization
The oxidative functionalization of N-alkylanilines, including 2,3-dichloro-N-ethylaniline hydrochloride, represents a key transformation in organic synthesis, leading to a variety of valuable molecular scaffolds. While specific studies on the oxidative functionalization of this compound are not extensively documented in publicly available literature, the mechanistic pathways can be inferred from studies on related secondary N-alkylanilines. A significant oxidative pathway for secondary N-alkylanilines is their conversion to azoxyarenes through a catalytic oxidative coupling process. nih.gov
The reaction typically proceeds in the presence of a suitable catalyst, such as a tungsten-based system, under mild conditions. nih.gov The proposed mechanism initiates with the oxidation of the secondary amine. The presence of the electron-withdrawing chloro-substituents on the aniline ring of 2,3-dichloro-N-ethylaniline would influence the electron density on the nitrogen atom, thereby affecting the rate and selectivity of the oxidation.
A plausible mechanistic sequence for the oxidative coupling of a secondary N-alkylaniline is outlined below:
Initial Oxidation: The secondary amine is first oxidized to form a radical cation intermediate.
Dimerization: Two molecules of the radical cation can then dimerize.
Further Oxidation and Rearrangement: Subsequent oxidation and rearrangement steps lead to the formation of the azoxyarene product.
This transformation is significant as the resulting azoxy compounds can be considered bioisosteres of alkenes and amides, with some demonstrating potential biological activities. nih.gov
The table below outlines the potential products from the oxidative functionalization of related N-alkylanilines, providing a model for the expected reactivity of 2,3-dichloro-N-ethylaniline.
| Reactant | Catalyst System | Major Product Type | Potential Application of Product |
| Secondary N-alkylaniline | Tungsten-based catalyst | Azoxyarene | Bioactive molecules nih.gov |
| N-acetyl amino acid methyl esters | Iminopyridine iron(II) complex | α-C–H oxidation products | Synthesis of modified amino acids rsc.org |
It is important to note that other oxidative pathways could also be possible, such as hydroxylation of the aromatic ring. rsc.org The specific reaction conditions, including the choice of oxidant and catalyst, would play a crucial role in determining the predominant reaction pathway and the final product distribution.
Acid-Base Equilibria and Protonation Dynamics of the Amine Functionality
The amine functionality of this compound is central to its chemical behavior, particularly its acid-base properties. The hydrochloride salt form indicates that the amine group is protonated. The equilibrium between the protonated (anilinium) and deprotonated (aniline) forms is governed by the pKa of the conjugate acid.
The protonation of anilines can occur at two primary sites: the nitrogen atom (N-protonation) to form an anilinium cation, or a carbon atom of the aromatic ring (C-protonation). researchgate.netnih.gov In the gas phase, both N- and C-protonated isomers of aniline have been observed and distinguished using techniques like ion mobility mass spectrometry and neutralization-reionization mass spectrometry. researchgate.netnih.gov For aniline itself, fast atom bombardment ionization tends to produce the N-protonated form, while chemical ionization can generate a mixture where the C-protonated species is more abundant. nih.gov
In solution, the N-protonated form is generally the more stable and predominant species for anilines. The basicity of the aniline nitrogen is significantly influenced by the nature and position of substituents on the aromatic ring. The two chlorine atoms in 2,3-dichloro-N-ethylaniline are electron-withdrawing groups, which are expected to decrease the basicity of the amine compared to unsubstituted N-ethylaniline. This is due to the inductive effect of the chlorine atoms, which reduces the electron density on the nitrogen atom, making it a weaker base.
| Compound | pKa of Conjugate Acid | Reference |
| 3,5-Dichloroaniline (B42879) | 2.53 | nih.gov |
The protonation-deprotonation dynamics are fundamental to understanding the reactivity of this compound in various chemical environments. In acidic media, the compound will exist predominantly in its protonated, water-soluble anilinium form. As the pH increases, deprotonation will occur to yield the free aniline base, which is less soluble in water but more soluble in organic solvents. This equilibrium is critical in applications such as extraction and in directing the course of chemical reactions where the nucleophilicity of the amine is important.
Advanced Spectroscopic and Structural Characterization of 2,3 Dichloro N Ethylaniline Hydrochloride
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups and bonding arrangements within a molecule. These methods are predicated on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In 2,3-dichloro-N-ethylaniline hydrochloride, the protonation of the secondary amine to form an ammonium (B1175870) salt introduces characteristic vibrational modes. The N-H stretching vibrations of the secondary ammonium ion (R₂NH₂⁺) are expected to appear as a broad band in the region of 2700-2250 cm⁻¹. This broadening is a result of hydrogen bonding interactions.
The aromatic C-H stretching vibrations are anticipated to be observed in the 3100-3000 cm⁻¹ region. The presence of the ethyl group will give rise to aliphatic C-H stretching vibrations, with asymmetric and symmetric modes typically appearing between 2975-2950 cm⁻¹ and 2880-2860 cm⁻¹, respectively.
The C=C stretching vibrations of the aromatic ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ range. The C-N stretching vibration of the arylamine is predicted to be in the 1335-1250 cm⁻¹ region. The C-Cl stretching vibrations are characteristically found in the 800-600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring will also influence the positions of the C-H out-of-plane bending vibrations, which are useful for confirming the arrangement of substituents.
Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| N⁺-H Stretch | 2700-2250 (broad) | Secondary Ammonium |
| Aromatic C-H Stretch | 3100-3000 | Ar-H |
| Aliphatic C-H Stretch (asym) | 2975-2950 | -CH₃, -CH₂- |
| Aliphatic C-H Stretch (sym) | 2880-2860 | -CH₃, -CH₂- |
| Aromatic C=C Stretch | 1600-1450 | Benzene Ring |
| N⁺-H Bend | 1600-1575 | Secondary Ammonium |
| C-N Stretch | 1335-1250 | Aryl-N |
| C-Cl Stretch | 800-600 | Aryl-Cl |
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric vibrations of the dichlorinated benzene ring are expected to be particularly prominent in the Raman spectrum.
The C-Cl symmetric stretching vibrations would be a strong indicator of the substitution pattern. Aromatic ring breathing modes, which are often weak in the IR spectrum, typically show strong intensity in the Raman spectrum. The aliphatic C-H stretching and bending vibrations of the ethyl group will also be observable. Due to the ionic nature of the ammonium hydrochloride group, fluorescence interference can sometimes be a challenge in the Raman analysis of such compounds.
Predicted Raman Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100-3000 | Ar-H |
| Aliphatic C-H Stretch | 2980-2870 | -CH₂CH₃ |
| Aromatic Ring Breathing | ~1000 | Benzene Ring |
| C-Cl Symmetric Stretch | 750-550 | Aryl-Cl |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the determination of the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete structural map can be constructed.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the ethyl group protons, and the ammonium proton. The aromatic region would show a complex multiplet pattern due to the three adjacent protons on the substituted ring. Based on the analysis of 2,3-dichloroaniline (B127971), the proton at C6 (ortho to the amino group) would be the most upfield, followed by the proton at C4, and the proton at C5 would be the most downfield.
The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The chemical shift of the methylene protons would be downfield relative to a typical alkane due to the deshielding effect of the adjacent nitrogen atom. The ammonium proton (N⁺-H) is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.2 - 7.4 | d | ~8 |
| H-5 | 7.4 - 7.6 | t | ~8 |
| H-6 | 7.0 - 7.2 | d | ~8 |
| -CH₂- | 3.4 - 3.6 | q | ~7 |
| -CH₃ | 1.3 - 1.5 | t | ~7 |
| N⁺-H | Variable (e.g., 9-12) | br s | - |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and two signals for the ethyl group carbons. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the chlorine atoms and the electronic effect of the ethylamino group.
The carbons directly attached to the chlorine atoms (C-2 and C-3) would be significantly deshielded. The carbon attached to the nitrogen (C-1) would also be downfield. The remaining aromatic carbons (C-4, C-5, and C-6) would appear at intermediate chemical shifts. The methylene carbon of the ethyl group will be more deshielded than the methyl carbon.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 140 - 145 |
| C-2 | 133 - 138 |
| C-3 | 120 - 125 |
| C-4 | 128 - 132 |
| C-5 | 125 - 129 |
| C-6 | 118 - 122 |
| -CH₂- | 45 - 50 |
| -CH₃ | 13 - 16 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the methylene quartet and the methyl triplet of the ethyl group. In the aromatic region, cross-peaks would be observed between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the ¹H signals of H-4, H-5, H-6, the methylene, and the methyl protons to their corresponding ¹³C signals (C-4, C-5, C-6, -CH₂-, and -CH₃). This is crucial for the definitive assignment of the carbon signals.
Through the combined application of these advanced spectroscopic methods, a detailed and robust structural characterization of this compound can be achieved, providing a solid foundation for further research and application development.
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, providing valuable information about the electronic structure of the compound.
Analysis of Electronic Transitions
The UV-Vis spectrum of an aniline (B41778) derivative is primarily governed by the electronic transitions involving the benzene ring and the nitrogen lone pair. For 2,3-dichloro-N-ethylaniline, the spectrum is expected to show characteristic absorption bands arising from π → π* transitions of the aromatic system and n → π* transitions associated with the non-bonding electrons of the nitrogen atom.
In a polar solvent like methanol, analogous compounds such as 2,3-dichloroaniline exhibit distinct absorption maxima. asianpubs.org The primary and secondary absorption bands are attributed to transitions to different excited states of the benzene ring. The presence of the ethyl group on the nitrogen atom in 2,3-dichloro-N-ethylaniline is expected to cause a slight red shift (bathochromic shift) in the absorption maxima compared to 2,3-dichloroaniline due to the electron-donating nature of the alkyl group, which increases the energy of the highest occupied molecular orbital (HOMO). The protonation of the amino group in the hydrochloride salt will lead to a significant blue shift (hypsochromic shift) as the lone pair on the nitrogen is no longer available for interaction with the aromatic π-system.
Table 1: Expected UV-Vis Absorption Data for 2,3-Dichloro-N-ethylaniline in Methanol
| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Primary Band (π → π) | ~240-250 | ~8,000-12,000 |
| Secondary Band (π → π) | ~280-290 | ~1,500-2,500 |
Note: The data in this table is illustrative and based on the expected spectral characteristics of dichlorinated N-alkylanilines.
Spectrophotometric Titration Studies
Spectrophotometric titration is a valuable method to determine the pKa of a compound by monitoring the change in absorbance as a function of pH. For this compound, titration with a standard base would allow for the determination of the pKa of the anilinium ion.
The protonated form (anilinium ion) and the deprotonated form (free aniline) exhibit different UV-Vis spectra. As the pH of the solution increases, the equilibrium shifts from the anilinium ion to the free aniline, resulting in a change in the absorbance at a specific wavelength. By plotting the absorbance versus pH, a titration curve is obtained from which the pKa can be determined. This is a common technique for characterizing the acidity of aniline derivatives. acs.orgnih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound, HRMS would be able to confirm the molecular formula of the protonated molecule, [C₈H₉Cl₂N + H]⁺. The presence of two chlorine atoms would result in a characteristic isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. rsc.org
Table 2: Predicted High-Resolution Mass Spectrometry Data for the Molecular Ion of 2,3-Dichloro-N-ethylaniline
| Ion Formula | Calculated m/z | Isotopic Abundance |
| [C₈H₁₀³⁵Cl₂N]⁺ | 189.0217 | 100% |
| [C₈H₁₀³⁵Cl³⁷ClN]⁺ | 191.0188 | ~65% |
| [C₈H₁₀³⁷Cl₂N]⁺ | 193.0158 | ~10% |
Note: This table presents predicted m/z values and relative abundances for the molecular ion of the free base, 2,3-dichloro-N-ethylaniline.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). This technique provides detailed structural information. youtube.com
For the protonated 2,3-dichloro-N-ethylaniline, the most likely fragmentation pathways would involve the cleavage of the C-N bond and bonds within the ethyl group. The primary fragmentation is expected to be the loss of an ethyl radical, a common fragmentation for N-alkylanilines. nih.govlibretexts.org
Table 3: Plausible Fragmentation Pathways for [2,3-Dichloro-N-ethylaniline+H]⁺ in MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| 190 | 162 | C₂H₄ (Ethene) |
| 190 | 175 | CH₃ (Methyl radical) |
| 190 | 126 | C₂H₅N (Ethylamine) |
Note: The m/z values are based on the monoisotopic mass of the most abundant isotopes.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
The crystal structure of anilinium chlorides typically features a network of hydrogen bonds between the anilinium protons (N⁺-H) and the chloride ions (Cl⁻). researchgate.netnih.gov These interactions play a crucial role in the packing of the molecules in the crystal lattice. The crystal system for such compounds is often monoclinic or orthorhombic.
Table 4: Illustrative Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.1 |
| β (°) | ~95 |
| Volume (ų) | ~1030 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.45 |
Note: The data in this table is hypothetical and represents typical values for a substituted aniline hydrochloride, as specific crystallographic data for this compound is not publicly available.
Determination of Crystal System and Space Group
No published crystallographic studies on this compound were found. Therefore, information regarding its crystal system (e.g., monoclinic, orthorhombic) and space group is not available. The determination of these parameters requires single-crystal X-ray diffraction analysis, which has not been reported for this compound.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Detailed intramolecular geometric parameters such as bond lengths, bond angles, and torsional angles are derived from crystal structure analysis. As no such analysis has been published for this compound, specific data for these parameters are not available.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, π-π Stacking)
A description of the intermolecular forces, including the nature and geometry of hydrogen bonds, potential π-π stacking interactions between the aromatic rings, and other van der Waals forces that dictate the three-dimensional packing of the molecules in the crystal lattice, cannot be compiled. This analysis is contingent on the availability of a solved crystal structure.
Thermal Analysis Techniques (e.g., TGA-DTA) for Phase Behavior
No studies utilizing thermogravimetric analysis (TGA) or differential thermal analysis (DTA) for this compound have been reported. Consequently, data on its thermal stability, decomposition profile, and any phase transitions as a function of temperature are not available in the scientific literature.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the properties of a molecule at the atomic level. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 2,3-dichloro-N-ethylaniline hydrochloride, DFT calculations would be employed to determine its most stable three-dimensional structure (optimized geometry). This involves calculating the forces on each atom and minimizing the total energy of the molecule.
Key parameters obtained from DFT calculations include:
Bond lengths: The distances between bonded atoms (e.g., C-C, C-N, C-Cl, N-H, C-H).
Bond angles: The angles formed by three connected atoms (e.g., C-N-C, Cl-C-C).
These calculations would typically use a functional, such as B3LYP, and a basis set, like 6-31G(d), to provide a good description of the molecule's electronic system. The resulting optimized geometry is crucial for understanding its physical and chemical properties.
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a higher level of theory. While computationally more intensive than DFT, they can provide very accurate electronic properties.
For this compound, these methods could be used to calculate:
Ionization Potential: The energy required to remove an electron.
Electron Affinity: The energy released when an electron is added.
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This gap is an indicator of the molecule's chemical reactivity and electronic excitability.
Mulliken Charges: The partial charge distribution on each atom, which helps in identifying electrophilic and nucleophilic sites.
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions, when compared with experimental spectra, can confirm the molecular structure. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.
IR Frequencies: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes (e.g., N-H stretch, C=C ring stretches, C-Cl stretches) to the observed experimental bands.
A hypothetical table of calculated IR frequencies for this compound might look like this:
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | Data not available |
| Aromatic C-H Stretch | Data not available |
| Aliphatic C-H Stretch | Data not available |
| C=C Aromatic Ring Stretch | Data not available |
| C-N Stretch | Data not available |
| C-Cl Stretch | Data not available |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the static nature of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules.
For this compound, MD simulations could reveal:
Solvent Effects: How the molecule interacts with solvent molecules (e.g., water or an organic solvent).
Intermolecular Interactions: In a simulated crystal lattice or solution, MD can show how multiple molecules of this compound interact with each other through forces like van der Waals forces and hydrogen bonding (involving the N-H group and the chloride ion).
Prediction of Reactivity and Selectivity via Computational Models
Computational models can predict where and how a molecule is likely to react.
Electrostatic Potential Maps: These maps visualize the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this could predict sites susceptible to electrophilic attack on the aromatic ring or nucleophilic reactions at the nitrogen atom.
Fukui Functions: These are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.
Cheminformatics and Data-Driven Approaches for Structure-Reactivity Relationships
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. If data were available for a series of related dichloro-N-alkylanilines, cheminformatics approaches like Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) could be applied.
These models would aim to build a statistical relationship between calculated molecular descriptors (e.g., molecular weight, logP, electronic properties) and an observed activity or property. For instance, a QSAR model could predict the biological activity of this compound based on its structural features, by comparing it to known compounds.
A hypothetical data table for a QSPR study might include:
| Compound | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | Observed Property |
| 2,3-dichloro-N-ethylaniline | 190.07 | Data not available | Data not available | Data not available |
| 2,4-dichloro-N-ethylaniline | 190.07 | Data not available | Data not available | Data not available |
| 3,4-dichloro-N-ethylaniline | 190.07 | Data not available | Data not available | Data not available |
Theoretical Modeling of Charge Transfer Phenomena
Theoretical and computational chemistry provide powerful tools for understanding the intramolecular electronic interactions within this compound. While specific theoretical studies on this exact molecule are not prevalent in publicly accessible literature, a robust understanding can be constructed by examining computational analyses of structurally similar aniline (B41778) derivatives. Density Functional Theory (DFT) is a primary method for these investigations, offering insights into the electronic structure, charge distribution, and molecular orbital energies that govern charge transfer phenomena.
Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules, where electron density is displaced from an electron-donating group to an electron-accepting group through a π-conjugated system. In the case of 2,3-dichloro-N-ethylaniline, the ethylamino group (-NHCH₂CH₃) acts as an electron-donating group (EDG), while the chlorine atoms are electron-withdrawing groups (EWGs). The interplay of these substituents on the aniline ring dictates the electronic properties and the potential for charge transfer.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic characteristics and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and the ease of intramolecular charge transfer. A smaller energy gap generally corresponds to a molecule that is more easily polarizable and has a higher propensity for ICT. chemrxiv.orgsemanticscholar.org
Computational studies on related aniline derivatives illustrate the influence of substituents on the HOMO-LUMO gap. For instance, the introduction of chloro-substituents tends to lower both the HOMO and LUMO energy levels and can affect the energy gap.
To illustrate the expected trends, the following table presents data from DFT calculations on aniline and related chloro- and trifluoromethyl-substituted anilines. These calculations are typically performed using basis sets such as B3LYP/6-311++G(d,p). researchgate.net
Table 1: Calculated Frontier Orbital Energies (eV) for Aniline and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |
| Aniline | -5.47 | -0.27 | 5.20 |
| 2-chloro-5-(trifluoromethyl)aniline | -6.45 | -1.13 | 5.32 |
| p-chloroaniline | -6.49 | -1.55 | 4.94 |
Note: Data is illustrative and sourced from computational studies on related molecules. researchgate.netresearchgate.net The exact values for this compound would require specific calculation.
The data indicates that the presence of electron-withdrawing groups like chlorine and trifluoromethyl generally lowers the HOMO and LUMO energy levels. The energy gap, a measure of chemical reactivity, is also influenced by the nature and position of these substituents. nih.gov For 2,3-dichloro-N-ethylaniline, it is expected that the HOMO would be localized primarily on the electron-rich amino group and the benzene (B151609) ring, while the LUMO would be distributed over the aromatic ring and influenced by the electron-withdrawing chloro substituents. The ethyl group, being a weak electron-donating group, would slightly increase the electron-donating ability of the amino group compared to an unsubstituted amine.
Molecular Electrostatic Potential (MEP)
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions of electrophilic and nucleophilic character. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. thaiscience.info
For 2,3-dichloro-N-ethylaniline, an MEP map would likely show a region of high electron density around the nitrogen atom and the two chlorine atoms. The ethyl group and the aromatic protons would likely be regions of positive potential. Such a map provides a clear visual representation of the charge separation and the potential pathways for intermolecular interactions and reactions.
Mulliken Population Analysis
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges within a molecule. wikipedia.org This analysis provides a quantitative measure of the electron distribution and can be used to understand the effects of different substituents on the electronic character of the atoms in the molecule.
In studies of substituted anilines, Mulliken charge analysis typically reveals that the nitrogen atom of the amino group carries a negative charge, consistent with its electronegativity and role as an electron-donating group. researchgate.net The carbon atoms attached to the nitrogen and chlorine atoms will have their charges influenced by these substituents. The chlorine atoms are expected to carry a negative charge due to their high electronegativity. The hydrogen atoms of the ethyl group and the aromatic ring are generally found to have positive charges. researchgate.net
Table 2: Illustrative Mulliken Charges for Atoms in a Substituted Aniline
| Atom | Illustrative Partial Charge (e) |
| N (amino) | -0.8 to -0.9 |
| C (attached to N) | +0.2 to +0.3 |
| Cl | -0.1 to -0.2 |
| H (amino/alkyl) | +0.2 to +0.4 |
| C (aromatic) | Variable (positive or negative) |
Note: These values are illustrative and based on general findings for substituted anilines. researchgate.netresearchgate.net The exact charge distribution for this compound would depend on the specific computational method and basis set used.
The distribution of Mulliken charges corroborates the qualitative picture of intramolecular charge transfer. The electron-donating amino group enriches the aromatic ring with electron density, which is then withdrawn by the electronegative chlorine atoms. This push-pull effect is a hallmark of charge-transfer characteristics in substituted aromatic systems.
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Precursor in the Synthesis of Specialized Organic Reagents
The chemical structure of 2,3-dichloro-N-ethylaniline hydrochloride makes it a valuable precursor for a variety of specialized organic reagents. The secondary amine group (-NH-) is a key reactive site for nucleophilic substitution and addition reactions. This allows for the straightforward introduction of the 2,3-dichloro-N-ethylanilino moiety into larger, more complex molecular frameworks.
Research in organic synthesis has shown that substituted anilines can serve as nucleophilic agents to react with various electrophiles. For instance, anilines are used to create compounds with a diphenylamine (B1679370) structure, which are scaffolds in many functional molecules. nih.gov By analogy, 2,3-dichloro-N-ethylaniline can react with activated aromatic or heterocyclic compounds to produce highly substituted diarylamines. These products can then be used as intermediates in the development of new chemical entities. The chlorine atoms on the phenyl ring modify the electronic properties of the amine, influencing its reactivity and the properties of the resulting products. Furthermore, the amine can be used in coupling reactions or condensation reactions to form heterocyclic systems, which are foundational structures in many areas of chemical research.
Utility in the Development of Functional Materials and Polymers
Substituted anilines are important monomers in the field of materials science, particularly for the synthesis of conducting polymers. Polyaniline (PANI) is one of the most studied conducting polymers, and its properties can be finely tuned by substituting the aniline (B41778) monomer. The polymerization of N-ethylaniline yields poly(N-ethylaniline) (PNETA), a polymer noted for its solubility in common organic solvents. researchgate.net
Following this precedent, 2,3-dichloro-N-ethylaniline can be used as a monomer in oxidative polymerization reactions to create a novel substituted PNETA. nih.gov The presence of two chlorine atoms on the aromatic ring is expected to significantly influence the final polymer's characteristics. The electron-withdrawing nature of chlorine atoms can enhance the environmental stability of the polymer, while also affecting its conductivity and solubility. The resulting polymer, poly(2,3-dichloro-N-ethylaniline), would be a functional material with potential applications in areas such as anti-corrosion coatings, sensors, or electronic devices where specific solubility and stability profiles are required.
Below is a data table outlining the expected influence of the dichloro-substitution on polymer properties compared to unsubstituted PNETA.
| Property | Poly(N-ethylaniline) (PNETA) | Expected Properties of Poly(2,3-dichloro-N-ethylaniline) | Rationale for Change |
| Solubility | Soluble in m-cresol, NMP researchgate.net | Potentially altered solubility in polar/non-polar solvents | The two chlorine atoms increase the molecular weight and alter the polarity of the repeating unit. |
| Conductivity | Doped forms are conductive researchgate.net | May be lower | The electron-withdrawing chlorine atoms can decrease the electron density on the polymer backbone, potentially lowering intrinsic conductivity. |
| Thermal Stability | Moderate | Likely enhanced | The strong C-Cl bonds and increased molecular weight can lead to a higher degradation temperature. |
| Environmental Stability | Susceptible to oxidation/degradation | Likely enhanced | The electron-withdrawing groups can make the polymer backbone more resistant to oxidative degradation. |
Investigation in Advanced Catalyst Design and Ligand Synthesis
The development of new catalysts and ligands is a cornerstone of modern chemistry, enabling efficient and selective chemical transformations. Substituted anilines like 2,3-dichloro-N-ethylaniline serve as excellent starting materials for the synthesis of ligands for metal-based catalysts.
One common strategy involves the synthesis of Schiff base ligands. These are typically formed by the condensation reaction between an amine and an aldehyde or ketone. jocpr.com 2,3-dichloro-N-ethylaniline can react with various carbonyl compounds to form a range of Schiff bases. These ligands, featuring an imine nitrogen and the dichlorinated aromatic system, can then coordinate with transition metals (e.g., manganese, cobalt, nickel) to form metal complexes. jocpr.com The electronic and steric properties of such ligands, dictated by the dichloro-substituents, can be used to tune the catalytic activity and selectivity of the metal center for specific organic reactions.
Another area of investigation is the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are highly effective ligands in catalysis, and their precursors are often synthesized from anilines. nih.gov The synthesis pathway can involve the reaction of an aniline derivative to form a 1,4-diaryl-diazabutadiene, which is then cyclized to create the imidazolium (B1220033) salt precursor to the NHC. nih.gov 2,3-dichloro-N-ethylaniline is a potential candidate for creating sterically hindered and electronically modified NHC ligands for use in fields like cross-coupling reactions and polymerization catalysis.
The table below summarizes potential ligand types derived from 2,3-dichloro-N-ethylaniline.
| Ligand Type | Synthetic Precursor | Key Structural Feature | Potential Application in Catalysis |
| Schiff Base Ligands | 2,3-dichloro-N-ethylaniline + Aldehyde/Ketone | Imine (C=N) bond, dichlorinated aryl group | Oxidation, reduction, and polymerization reactions. |
| N-Heterocyclic Carbene (NHC) Ligands | 2,3-dichloro-N-ethylaniline | Imidazolylidene core with 2,3-dichlorophenyl groups | Cross-coupling reactions (e.g., Suzuki, Heck), metathesis. |
| Amine-based Ligands | 2,3-dichloro-N-ethylaniline | Direct coordination of the nitrogen atom | Various transition metal-catalyzed reactions. |
Application in Analytical Chemistry Method Development
In analytical chemistry, the availability of high-purity reference standards is critical for the development and validation of analytical methods. This compound, as a stable, crystalline solid, is well-suited for use as a reference standard. It can be used in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to identify and quantify related aniline derivatives in complex mixtures, such as environmental samples or industrial process streams. Its distinct molecular weight and isotopic pattern due to the two chlorine atoms would also make it a useful standard in mass spectrometry. chemicalbook.com
Furthermore, the reactive secondary amine group allows 2,3-dichloro-N-ethylaniline to function as a derivatization agent. In this role, it would be reacted with target analytes that are otherwise difficult to detect or separate. For example, it could react with carbonyl compounds or carboxylic acid derivatives to form stable products with strong ultraviolet (UV) absorbance or that are more amenable to GC analysis. This process enhances the sensitivity and selectivity of the analytical method for the target molecule.
Design and Synthesis of New Chemical Entities
The primary value of this compound in advanced synthesis is its role as a scaffold for the design and creation of New Chemical Entities (NCEs). Excluding any pharmacological or biological applications, its utility lies in constructing novel molecules for materials science, agrochemicals, or other chemical research fields. The core structure provides several points for chemical modification.
Chemists can build upon this scaffold in several ways:
N-Substitution: The secondary amine is a handle for further N-alkylation or N-arylation reactions, allowing the attachment of additional functional groups.
Acylation: Reaction with acyl chlorides or anhydrides can form amides, introducing new carbonyl functionalities into the molecule.
Aromatic Ring Functionalization: While the existing chlorine atoms are deactivating, it may be possible under specific conditions to introduce other substituents onto the aromatic ring through electrophilic or nucleophilic aromatic substitution, further diversifying the molecular structure.
The synthesis of complex molecules such as 2,3-Dichloro-N-[2-({2-[(2,3-dichlorophenyl)amino]ethyl}amino)ethyl]aniline demonstrates the principle of using a dichlorophenylamino unit as a foundational building block for larger, more intricate structures. carlroth.com
The following table outlines potential NCEs that can be designed from this precursor, focusing on their chemical class and synthetic route.
| New Chemical Entity (NCE) Class | Synthetic Route from Precursor | Potential Area of Chemical Interest |
| Substituted Diarylamines | Nucleophilic aromatic substitution with an activated aryl halide. | Intermediates for dyes, pigments, or functional materials. nih.gov |
| Complex Heterocycles | Multi-step synthesis involving condensation and cyclization reactions. | Scaffolds for new ligands or materials with unique photophysical properties. |
| Novel Amide Derivatives | Acylation with functionalized acyl chlorides. | Building blocks for polymers like polyamides or as specialized solvents. |
| Poly-substituted Anilines | Further substitution on the aromatic ring or elaboration of the N-ethyl group. | Precursors for highly specialized ligands or materials with tailored electronic properties. |
Future Directions and Emerging Research Avenues
Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry's shift towards environmentally benign processes necessitates the development of green synthetic routes for N-alkylated anilines, including 2,3-dichloro-N-ethylaniline hydrochloride. Current research emphasizes atom economy, the use of non-toxic solvents and catalysts, and energy-efficient reaction conditions.
Future synthetic strategies will likely focus on replacing traditional methods that often rely on harsh reagents and produce significant waste. Key areas of development include:
Catalyst Innovation: The use of reusable heterogeneous catalysts, such as palladium on charcoal (Pd/C), offers high atom economy by producing ammonia (B1221849) as the only byproduct in N-alkylation reactions. organic-chemistry.org Similarly, nanocatalysts like silver on graphene oxide (Ag/GO) have demonstrated high conversion and selectivity under mild conditions. researchgate.net The development of catalysts from inexpensive, non-toxic materials like boric acid is also a promising avenue. ias.ac.in
Novel Solvent Systems: Ionic liquids (ILs) and deep eutectic solvents (DESs) are emerging as green alternatives to volatile organic compounds. rsc.orgrsc.org ILs have been shown to be effective media for the selective N-monoalkylation of anilines. rsc.org DESs, such as a mixture of choline (B1196258) chloride and lactic acid, can promote the alkylation of anilines at room temperature, representing a significant improvement over methods requiring high temperatures or metal catalysts. rsc.org
Solvent-Free and Alternative Energy Conditions: Microwave-assisted synthesis and solvent-free reactions conducted by grinding reagents together offer rapid, efficient, and environmentally friendly alternatives. nih.govtsijournals.com These methods often result in higher yields, shorter reaction times, and simpler work-ups. ias.ac.innih.gov
Benign Alkylating Agents: The "hydrogen borrowing" methodology, which uses alcohols as alkylating agents with water as the only byproduct, is a prime example of an environmentally friendly approach. researchgate.net
| Approach | Key Features | Advantages | Example Catalyst/Solvent | Reference |
|---|---|---|---|---|
| Heterogeneous Catalysis | Use of solid, reusable catalysts. | High atom economy, easy catalyst recovery, minimal contamination. | Palladium on charcoal (Pd/C) | organic-chemistry.org |
| Deep Eutectic Solvents (DESs) | Direct use of allylic alcohols under mild conditions. | Sustainable, metal-free, room temperature reactions. | Choline chloride/lactic acid | rsc.org |
| Ionic Liquids (ILs) | Employing ILs as the reaction solvent. | Efficient and selective N-monoalkylation. | [bmim]PF6 | organic-chemistry.orgrsc.org |
| Solvent-Free Synthesis | Reactions conducted without a solvent, often with grinding or heat. | Reduced waste, shorter reaction times, simple work-up. | Sulfated polyborate | ias.ac.innih.gov |
| Hydrogen Borrowing | Alkylation of amines with alcohols. | Environmentally benign, water is the only byproduct. | - | researchgate.net |
Exploration of Novel Reactivities and Transformation Pathways
Beyond its established uses, this compound serves as a versatile building block for constructing more complex molecular architectures. Future research will delve into uncovering and harnessing its latent reactivity to forge novel transformation pathways.
A key area of interest is the participation of aniline (B41778) derivatives in formal cycloaddition reactions. For instance, the Povarov reaction, a formal inverse-electron-demand aza-Diels-Alder reaction, can combine an aniline, an aldehyde, and an alkene to create highly substituted tetrahydroquinolines. nih.gov A novel approach utilizes N,N-dialkylaniline N-oxides, which can be generated from precursors like 2,3-dichloro-N-ethylaniline, to participate in a tandem Polonovski–Povarov sequence. This method generates the tetrahydroquinoline core in high yields under mild conditions, showcasing a powerful strategy for building complex polycyclic scaffolds from simple aniline derivatives. nih.gov
Furthermore, the transformation of chloroanilines into other classes of compounds, such as the peroxidase-catalyzed formation of azo compounds, indicates potential biochemical or biomimetic transformation pathways that could be explored for novel material synthesis. nih.gov The inherent reactivity of the N-ethylaniline moiety, which can react with strong oxidizing agents and decompose on exposure to light and air, also suggests avenues for controlled degradation or transformation studies. nih.gov
Integration with Machine Learning and Artificial Intelligence in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the discovery and optimization of molecules and reactions. zioc.ru For a compound like this compound, these technologies offer powerful tools to explore its chemical space and predict its properties and potential applications.
Reaction Prediction and Synthesis Planning: AI models, particularly transformer-based architectures analogous to those used in language translation, can predict the outcomes of chemical reactions with high accuracy. nih.govyoutube.comyoutube.com These models can be trained on vast datasets of known reactions to predict the most likely product for a given set of reactants, including novel substrates that the model has never seen. youtube.com This capability could be used to identify promising new reactions and derivatives of this compound, significantly reducing the time and effort required for experimental discovery. arxiv.org
Autonomous Synthesis: The integration of AI with robotics has led to the development of autonomous synthesis platforms, like 'RoboChem', which can independently design, execute, and optimize chemical reactions. sciencedaily.com Such systems can rapidly screen reaction conditions to find optimal outcomes, potentially uncovering non-intuitive results that a human chemist might not predict. sciencedaily.com This approach could be used to optimize the synthesis of this compound derivatives and generate comprehensive, high-quality datasets for training future AI models. sciencedaily.com
Property Prediction and De Novo Design: AI/ML algorithms can predict the physicochemical and biological properties of molecules, aiding in the design of new drug candidates or materials. nih.govnih.gov By analyzing structure-activity relationships, these models can guide the modification of the this compound scaffold to enhance desired properties. AI is increasingly used to screen vast virtual libraries of compounds for specific functions, such as identifying optimized amines for carbon capture, a process that could be adapted to find new applications for aniline derivatives. azocleantech.com
While AI holds immense promise, its effectiveness is dependent on the quality and quantity of training data. A key challenge is the lack of negative experimental data in published literature, which can lead to model bias. zioc.runih.gov Future efforts will focus on creating more robust and debiased datasets to improve the predictive power of these powerful computational tools. nih.gov
Development of High-Throughput Screening Methods for Chemical Properties
High-throughput screening (HTS) allows for the rapid, parallel testing of thousands of chemical compounds or reaction conditions, dramatically accelerating the pace of discovery. acs.org The development of HTS assays tailored to the chemical properties of aniline derivatives like this compound is a crucial future direction.
HTS can be applied in several key areas:
Reaction Discovery and Optimization: HTE platforms enable the rapid screening of catalysts, solvents, and other reaction parameters to identify optimal conditions for synthesizing derivatives of this compound. acs.orgyoutube.comumich.edu This is particularly valuable for developing novel catalytic transformations where structure-property relationships can be systematically evaluated. youtube.com
Screening for Biological Activity: By testing a library of derivatives against biological targets, HTS can rapidly identify compounds with potential therapeutic value.
Screening for Material Properties: An integrated approach using HTS to screen for physicochemical factors can identify compounds with desirable material properties, as demonstrated in the search for aniline-like compounds as anti-knock additives for fuels. researchgate.net
Assay Development: Novel HTS assays are continuously being developed. For example, fluorescence-based methods and indicator displacement assays (IDAs) have been created to rapidly determine the concentration and enantiomeric excess of chiral amines and their derivatives. nih.govpnas.orgbath.ac.uk These optical methods, often performed in 96-well microtiter plates, allow for the analysis of hundreds of samples in minutes, overcoming analytical bottlenecks in asymmetric synthesis. nih.gov
| Application Area | Screening Goal | Methodology/Technology | Reference |
|---|---|---|---|
| Reaction Development | Identify new or improved reactivity and optimal conditions. | Screening random or rational arrays of reactants and catalysts in well plates. | acs.org |
| Asymmetric Catalysis | Determine yield and enantiomeric excess (ee) of chiral amines. | Fluorescence indicator displacement assays and circular dichroism (CD) spectroscopy. | nih.gov |
| Materials Science | Identify compounds with specific physicochemical properties (e.g., anti-knock agents). | Screening based on physicochemical factors, structural resemblance, and reactivity. | researchgate.net |
| Catalysis Research | Predict catalyst activity and selectivity. | Automated in silico screening paired with experimental validation. | youtube.com |
Multicomponent Reactions and Cascade Processes Utilizing the Compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all components, are powerful tools for generating molecular complexity and diversity from simple starting materials. baranlab.org Substituted anilines like this compound are ideal candidates for use in prominent MCRs such as the Ugi and Passerini reactions.
The Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are cornerstone isocyanide-based MCRs. nih.govacs.org The Passerini reaction typically combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-hydroxy carboxamides. organic-chemistry.org The Ugi reaction expands on this by including an amine, leading to the formation of α-acylamino amides. The ability to vary each of the starting components allows for the rapid construction of large libraries of complex molecules with diverse substitution patterns. baranlab.orgnih.govacs.org Using 2,3-dichloro-N-ethylaniline as the amine component in an Ugi reaction would directly incorporate its unique substitution pattern into a peptide-like scaffold, a structure of significant interest in medicinal chemistry.
Interrupted and Novel Variants: Research into the mechanisms of these reactions has revealed opportunities for "interrupted" pathways, where reactive intermediates are trapped to form unexpected and novel molecular frameworks. nih.govacs.org By carefully designing the reactants, chemists can divert the standard reaction course to access new chemotypes, further expanding the synthetic utility of MCRs. nih.govacs.org
Cascade Reactions: Cascade processes, where a sequence of intramolecular reactions is triggered by a single event, offer another sophisticated route to complex molecules. The tandem Polonovski–Povarov sequence, which can be initiated from an aniline N-oxide, is an example of a cascade that forms polycyclic systems in a single, efficient operation. nih.gov Exploring the potential of this compound to participate in such cascades could lead to the discovery of novel heterocyclic systems.
The integration of this compound into these advanced synthetic strategies provides a direct path to novel and structurally diverse compounds, which can then be screened for valuable biological or material properties.
Q & A
Basic: What are the optimal synthetic routes for 2,3-dichloro-N-ethylaniline hydrochloride, and how can reaction parameters be optimized?
Methodological Answer:
The compound is typically synthesized via alkylation of 2,3-dichloroaniline with ethyl chloride in the presence of a base (e.g., NaOH) under reflux conditions. Key parameters include:
- Temperature: Maintain reflux (70–90°C) to ensure complete conversion .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Post-Reaction Treatment: Acidification with HCl precipitates the hydrochloride salt.
Optimization Strategy: Use fractional distillation to remove excess ethyl chloride and monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Purity ≥98% is achievable with recrystallization in ethanol .
Basic: How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
Employ a combination of analytical techniques:
- NMR Spectroscopy: Confirm substitution patterns (e.g., aromatic protons at δ 7.1–7.5 ppm, ethyl group at δ 1.2–1.4 ppm) .
- HPLC: Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to detect impurities (<0.5% threshold) .
- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]⁺ expected at m/z 234.5) .
Advanced: How do discrepancies in reported synthetic yields arise, and how can they be resolved?
Methodological Answer:
Yield variations (e.g., 65–85%) stem from:
- Impurity Profiles: By-products like N,N-diethylaniline derivatives form if ethyl chloride is in excess.
- Reaction Scale: Lab-scale batch reactors vs. industrial continuous flow systems affect mixing efficiency .
Resolution: - Use DoE (Design of Experiments) to optimize molar ratios (aniline:ethyl chloride = 1:1.2).
- Conduct GC-MS to identify side products and adjust quenching protocols (e.g., rapid cooling to minimize hydrolysis) .
Advanced: What are the oxidative degradation pathways of this compound, and how do they impact stability studies?
Methodological Answer:
Under oxidative conditions (e.g., KMnO₄/H₂SO₄), the compound forms:
- Primary Degradant: 2,3-Dichloroquinone (λmax = 420 nm via UV-Vis).
- Mechanism: Radical-mediated oxidation of the aromatic ring, confirmed by EPR spectroscopy .
Implications: - Storage: Protect from light and oxygen; use amber vials with nitrogen purging.
- Analytical Monitoring: Track degradation via LC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) .
Advanced: How does the hydrochloride salt form influence solubility and formulation in biological assays?
Methodological Answer:
The hydrochloride salt enhances aqueous solubility (e.g., 25 mg/mL in PBS pH 7.4) but introduces hygroscopicity.
Formulation Strategies:
- Buffer Selection: Use phosphate buffer (pH 6.5–7.5) to prevent freebase precipitation.
- Lyophilization: For long-term storage, lyophilize with cryoprotectants (5% trehalose) .
Biological Assay Considerations: - Filter-sterilize solutions (0.22 µm) to avoid endotoxin contamination.
- Validate stability in cell culture media (e.g., DMEM + 10% FBS) over 24 hours .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles; use a fume hood for weighing .
- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Waste Disposal: Collect in halogenated waste containers; incinerate at >1,000°C .
Advanced: How can researchers address conflicting data on the compound’s cytotoxicity in different cell lines?
Methodological Answer:
Discrepancies may arise from:
- Metabolic Activation: Liver S9 fractions convert the compound to reactive intermediates (e.g., nitroso derivatives).
- Cell-Specific Uptake: Measure intracellular concentrations via LC-MS/MS .
Protocol Adjustment: - Use cytotoxicity assays (MTT, ATP luminescence) with metabolic inhibitors (e.g., 1-aminobenzotriazole).
- Compare results across ≥3 cell lines (e.g., HepG2, HEK293, primary hepatocytes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
